2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane
Description
Properties
IUPAC Name |
2-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c11-6-1-2-7(9-15-3-4-16-9)8(5-6)10(12,13)14/h1-2,5,9H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWKGSIDBGKAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane typically involves the following steps:
Bromination: The starting material, 2-(trifluoromethyl)phenyl, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position on the phenyl ring.
Formation of 1,3-Dioxolane Ring: The brominated intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be utilized in the development of pesticides and herbicides.
Materials Science: It can be incorporated into materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues, their substituents, and properties:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in the target compound enhances electrophilic substitution resistance compared to methoxy or amino groups .
- Halogen Position: Para-bromo substituents (e.g., 2-(4-Bromophenyl)-1,3-dioxolane) simplify synthesis but lack the steric and electronic complexity of ortho-trifluoromethyl groups .
Physical and Chemical Properties
- Solubility: Amino-substituted derivatives (e.g., 2-(4-bromo-2-((diethylamino)methyl)phenyl)-1,3-dioxolane) show improved solubility in polar solvents due to the basic nitrogen .
Biological Activity
2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane is an organic compound notable for its unique structural features, including a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical and agrochemical applications.
Chemical Structure and Properties
- Molecular Formula : C10H7BrF3O2
- Molecular Weight : Approximately 315.06 g/mol
- Structural Characteristics : The presence of halogenated substituents significantly influences the compound's chemical reactivity and interaction with biological targets.
The biological activity of 2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane is largely attributed to its interactions with specific molecular targets within biological systems. The trifluoromethyl group enhances binding affinity and selectivity towards various enzymes and receptors, potentially leading to inhibitory or activating effects on specific biochemical pathways.
Pharmacological Applications
-
Antimicrobial Activity :
- Research indicates that compounds with similar structures exhibit selective activity against pathogens such as Chlamydia and various fungi. The trifluoromethyl substituent is crucial for enhancing antimicrobial potency .
- In a study assessing antichlamydial activity, derivatives containing the trifluoromethyl group showed significant efficacy compared to those without it .
- Anti-inflammatory and Anticancer Properties :
-
Agrochemical Applications :
- It is utilized in the development of herbicides and fungicides due to its ability to disrupt specific biochemical pathways in plants.
Study on Antichlamydial Activity
A recent study explored the synthesis of various derivatives of 2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane and their biological activities. The results indicated that compounds with electron-withdrawing groups, such as trifluoromethyl, exhibited enhanced antichlamydial activity compared to their analogs lacking such groups. The most potent derivatives demonstrated significant efficacy against Chlamydia infections in vitro .
Structure-Activity Relationship (SAR) Studies
In SAR studies involving related compounds, it was found that the presence of electron-withdrawing groups like trifluoromethyl was essential for maintaining biological activity. Compounds lacking this feature were largely inactive, highlighting the importance of structural modifications in enhancing potency against specific pathogens .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | EC50 (µM) | Notes |
|---|---|---|---|
| 2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane | Antichlamydial | 0.17 | Selective for Chlamydia |
| SLU-2633 | Antiparasitic | 0.07 | Lead compound for cryptosporidiosis |
| Trifluoromethyl Derivative | Antimicrobial | Varies | Enhanced activity due to trifluoromethyl group |
Q & A
Q. How can computational modeling predict its environmental toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
